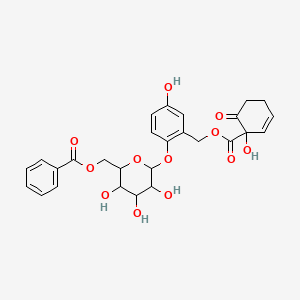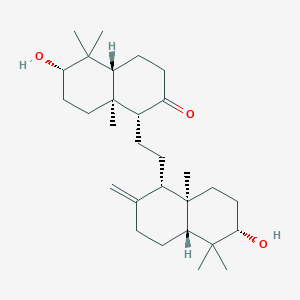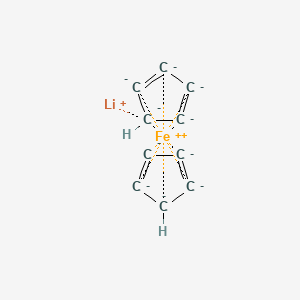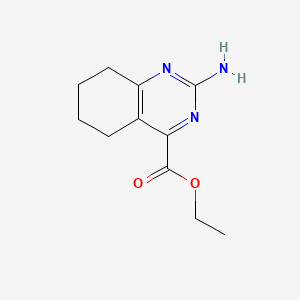
CALCIUML-METHYLFOLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium L-Methylfolate is an orally administered prescription dietary supplement specifically formulated for the dietary management of patients with unique nutritional needs requiring increased folate levels . It is a medical food for the dietary management of conditions relating to sub-optimal L-methylfolate levels .
Synthesis Analysis
Calcium L-Methylfolate is produced by chemical synthesis starting from folic acid . It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Molecular Structure Analysis
Calcium L-Methylfolate has a molecular weight of 497.5 g/mol; its molecular formula is C20H23CaN7O6 .Chemical Reactions Analysis
Calcium L-Methylfolate is a synthetic derivative of folic acid, the predominant, naturally occurring form of folate. It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Physical And Chemical Properties Analysis
Calcium L-Methylfolate is a white to light yellowish, almost odorless, crystalline powder . It is sparingly soluble in water and very slightly soluble or insoluble in most organic solvents; soluble in alkaline solutions .Mecanismo De Acción
Safety and Hazards
Based on the studies assessed in the previous evaluation, it was concluded that calcium L-Methylfolate is non-genotoxic and that subchronic and embryotoxicity/teratogenicity studies in rats did not reveal any adverse effects up to the highest doses tested . The Panel considers that calcium L-Methylfolate is a source from which folate is bioavailable and concludes that calcium L-Methylfolate is safe under the proposed uses and use levels for infants and young children .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcium-Methylfolate involves the reaction between Calcium Carbonate and Methyltetrahydrofolate.", "Starting Materials": [ "Calcium Carbonate", "Methyltetrahydrofolate" ], "Reaction": [ "First, Calcium Carbonate is dissolved in water to form Calcium Hydroxide.", "Next, Methyltetrahydrofolate is added to the solution and the mixture is stirred.", "The pH of the solution is then adjusted to around 7 using hydrochloric acid or sodium hydroxide.", "The mixture is then heated to a temperature of around 60-70°C for several hours to allow the reaction to occur.", "After the reaction is complete, the solution is cooled and filtered to remove any impurities.", "The resulting product is then dried and milled to obtain Calcium-Methylfolate in a powdered form." ] } | |
Número CAS |
129025-21-4 |
Nombre del producto |
CALCIUML-METHYLFOLATE |
Fórmula molecular |
C9H8ClNOS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179694.png)
![N-[4-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179697.png)

![N-[2-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179704.png)


